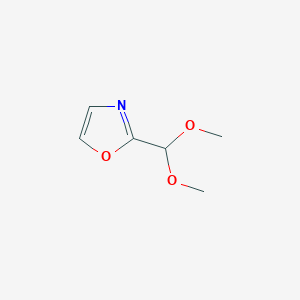

2-Dimethoxymethyl-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dimethoxymethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-8-6(9-2)5-7-3-4-10-5/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQUUNWNDMLTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethoxymethyl Oxazole and Analogues

Direct Synthetic Routes to 2-Dimethoxymethyl-oxazole Derivatives

While specific literature detailing the direct synthesis of 2-dimethoxymethyl-oxazole is not abundant, established methodologies for oxazole (B20620) synthesis can be adapted using appropriate precursors bearing the dimethoxymethyl moiety.

Approaches Utilizing Ketone Precursors and Orthoformates for Acetal (B89532) Formation

The construction of a 2-substituted oxazole can be envisioned to start from an α-hydroxy ketone. The reaction of an α-hydroxy ketone with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst, could potentially lead to the formation of the oxazole ring with the desired dimethoxymethyl group at the 2-position. This approach leverages the orthoformate as the source of the C2 carbon of the oxazole ring and the dimethoxymethyl group. The reaction would proceed through the formation of an intermediate that subsequently cyclizes and dehydrates to afford the aromatic oxazole.

A plausible reaction scheme is depicted below:

Step 1: Acid-catalyzed reaction of the α-hydroxy ketone with trimethyl orthoformate to form a ketal intermediate.

Step 2: Intramolecular cyclization involving the hydroxyl group and the activated orthoformate carbon.

Step 3: Elimination of methanol (B129727) to yield the 2-dimethoxymethyl-oxazole.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| α-Hydroxy Ketone | Trimethyl Orthoformate | Acid Catalyst (e.g., p-TSA) | 2-Dimethoxymethyl-oxazole Analogue |

Detailed research into this specific transformation for the synthesis of 2-dimethoxymethyl-oxazole would be required to optimize reaction conditions and determine the scope of suitable α-hydroxy ketone precursors.

Oxime Formation and Subsequent Beckmann Rearrangement for Oxazole Cyclization

The Beckmann rearrangement of oximes is a classical method for the synthesis of amides from ketones. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com A modification of this reaction, when applied to specific α-substituted ketone oximes, can lead to the formation of heterocyclic rings. For the synthesis of a 2-dimethoxymethyl-oxazole derivative, one could hypothetically start with a ketone precursor that already contains the necessary atoms for the oxazole ring and the C2 substituent.

The general steps would involve:

Oxime Formation: Reaction of a suitable ketone with hydroxylamine (B1172632) to form the corresponding oxime. masterorganicchemistry.com

Beckmann Rearrangement and Cyclization: Treatment of the oxime with an acid catalyst (e.g., PCl₅, H₂SO₄, or TsCl) to induce the rearrangement. In this tailored approach, the migrating group and subsequent intramolecular trapping would be designed to facilitate oxazole ring closure.

However, the direct application of a classical Beckmann rearrangement to form a 2-dimethoxymethyl-oxazole is not a standard or commonly reported method and would likely involve a complex substrate and rearrangement pathway. The regioselectivity of the rearrangement would be a critical factor to control. chemistrysteps.com

One-Pot Synthetic Protocols for 2-Dimethoxymethyl-oxazole Frameworks

One-pot syntheses are highly desirable for their efficiency and reduced waste generation. A one-pot protocol for a 2-dimethoxymethyl-oxazole framework could be designed by combining several reaction steps in a single reaction vessel. For instance, a multicomponent reaction involving a source for the C4 and C5 atoms of the oxazole ring, ammonia (B1221849) or an ammonia equivalent for the nitrogen atom, and a reagent that provides the dimethoxymethyl- C2 unit could be envisioned.

While a specific one-pot synthesis for 2-dimethoxymethyl-oxazole is not readily found in the literature, general one-pot oxazole syntheses could potentially be adapted. For example, a reaction involving an α-haloketone, an amide, and a source for the dimethoxymethyl group under carefully controlled conditions could be explored.

General Oxazole Ring Construction Strategies Applicable to Acetal Introduction

More established and versatile methods for oxazole synthesis can be adapted to introduce the dimethoxymethyl group by using a starting material that already contains this functionality.

Van Leusen Oxazole Synthesis and its Adaptations for 2-Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is known for its mild conditions and broad substrate scope. semanticscholar.org To synthesize a 2-dimethoxymethyl-oxazole, one would need to employ an aldehyde precursor that bears a dimethoxymethyl group.

The general mechanism of the Van Leusen reaction involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to yield the oxazole. wikipedia.orgorganic-chemistry.org

A key consideration for this approach would be the stability of the acetal group under the basic reaction conditions typically used for the Van Leusen synthesis. However, the reaction is often carried out under relatively mild basic conditions (e.g., K₂CO₃ in methanol), which are generally compatible with acetal protecting groups.

Table of Representative Van Leusen Oxazole Syntheses:

| Aldehyde | Reagent | Base | Solvent | Product |

| Aromatic Aldehyde | TosMIC | K₂CO₃ | Methanol | 5-Aryl-oxazole |

| Aliphatic Aldehyde | TosMIC | K₂CO₃ | Methanol | 5-Alkyl-oxazole |

| Heterocyclic Aldehyde | TosMIC | K₂CO₃ | DME/Methanol | 5-Heteroaryl-oxazole |

To apply this to the target compound, an aldehyde such as 2,2-dimethoxyacetaldehyde (B46314) or a similar acetal-containing aldehyde would be used as the starting material. The reaction with TosMIC under standard Van Leusen conditions would be expected to yield the desired 2-dimethoxymethyl-oxazole.

Hantzsch-Type Reactions in the Synthesis of 2,5-Disubstituted Oxazoles

The Hantzsch oxazole synthesis is a classical method that involves the reaction of an α-haloketone with a primary amide. researchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles. To synthesize a 2-dimethoxymethyl-oxazole using this approach, one would need to use an amide derivative of a dimethoxymethyl-containing carboxylic acid.

The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

General Reaction Scheme:

Step 1: Reaction of an α-haloketone with an amide (e.g., 2,2-dimethoxyacetamide) to form an N-acylamino ketone intermediate.

Step 2: Acid-catalyzed cyclization and dehydration of the intermediate to afford the 2-dimethoxymethyl-5-substituted-oxazole.

Table of Representative Hantzsch-Type Oxazole Syntheses:

| α-Haloketone | Amide | Conditions | Product |

| Phenacyl bromide | Benzamide | Heat | 2,5-Diphenyloxazole |

| 3-Bromo-2-butanone | Acetamide | Heat | 2,4,5-Trimethyloxazole |

The feasibility of this approach would depend on the availability and reactivity of the required 2,2-dimethoxyacetamide (B1332319) or a similar amide precursor. The conditions for the cyclization-dehydration step would also need to be optimized to be compatible with the acetal functionality.

Cyclization Reactions of α-Halo Ketones/Amides and α-Hydroxy Amino Ketones

The reaction of α-halo ketones with primary amides represents a classical and widely used method for the synthesis of oxazoles. pharmaguideline.comresearchgate.net This method, often referred to as the Robinson-Gabriel synthesis, involves the initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to furnish the oxazole ring. The versatility of this approach allows for the introduction of a variety of substituents at the 2- and 5-positions of the oxazole core. For the synthesis of 2-dimethoxymethyl-oxazole analogues, an α-halo ketone would be reacted with an amide bearing the dimethoxymethyl group.

Similarly, the reaction of α-hydroxy amino ketones with aldehydes provides another route to oxazole derivatives. pharmaguideline.com In this process, the α-hydroxy amino ketone condenses with an aldehyde, followed by cyclization and dehydration to yield the oxazole. The aldehyde provides the C2-atom of the oxazole ring. pharmaguideline.com Therefore, to synthesize 2-dimethoxymethyl-oxazole using this method, an α-hydroxy amino ketone would be reacted with dimethoxymethyl-carboxaldehyde.

A metal-free decarboxylative cyclization of α-amino acids with 2-bromoacetophenones has also been developed for the synthesis of polysubstituted oxazoles. d-nb.info This method proceeds under mild conditions and offers a route to oxazoles from readily available starting materials. d-nb.info

| Starting Materials | Reagents and Conditions | Product | Reference |

| α-Halo Ketone and Primary Amide | Typically heated, sometimes with a dehydrating agent | 2,5-Disubstituted Oxazole | pharmaguideline.comresearchgate.net |

| α-Hydroxy Amino Ketone and Aldehyde | Sulfuric acid, acetic anhydride (B1165640) | 2,5-Disubstituted Oxazole | pharmaguideline.com |

| α-Amino Acid and 2-Bromoacetophenone | Iodine, K2CO3 | 2,5-Disubstituted Oxazole | d-nb.infoyoutube.com |

Cycloisomerization Reactions for Polysubstituted Oxazoles

Cycloisomerization reactions of propargylic amides have emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted oxazoles. researchgate.net These reactions typically proceed in the presence of a catalyst, which can be a transition metal or a Brønsted acid. researchgate.netorganic-chemistry.org The process involves the intramolecular cyclization of the propargylic amide to form an oxazoline (B21484) intermediate, which then isomerizes to the more stable aromatic oxazole. ijpsonline.com

This methodology offers a high degree of control over the substitution pattern of the resulting oxazole. For instance, a one-pot propargylation/cycloisomerization tandem process has been developed using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst, providing rapid and efficient access to substituted oxazoles from propargylic alcohols and amides. organic-chemistry.org This approach is tolerant of various functional groups and works well with both terminal and internal alkynes. organic-chemistry.org To synthesize a 2-dimethoxymethyl-oxazole derivative via this route, an amide containing the dimethoxymethyl moiety would be reacted with a propargylic alcohol.

| Starting Material | Catalyst/Reagents | Product | Reference |

| Propargylic Amide | Transition Metal or Brønsted Acid (e.g., PTSA) | Polysubstituted Oxazole | researchgate.netorganic-chemistry.org |

| Propargylic Alcohol and Amide | p-Toluenesulfonic acid monohydrate (PTSA) | Substituted Oxazole | organic-chemistry.org |

Catalytic Approaches in the Synthesis of 2-Dimethoxymethyl-oxazole and Related Structures

Modern synthetic chemistry has increasingly relied on catalytic methods to achieve efficient and selective transformations. The synthesis of oxazoles has greatly benefited from the development of various metal-catalyzed reactions, which often proceed under milder conditions and with higher functional group tolerance than classical methods.

Metal-Catalyzed Oxidative Cycloadditions and Annulations

Metal-catalyzed oxidative cycloadditions and annulations provide a direct and efficient means of constructing the oxazole ring from simple, readily available starting materials. These reactions typically involve the formation of multiple C-C, C-O, and C-N bonds in a single operation.

Copper catalysts have proven to be particularly effective in mediating the synthesis of oxazoles. A highly efficient synthesis of polysubstituted oxazoles has been developed via a copper-catalyzed tandem oxidative cyclization. nih.gov This method allows for the formation of the desired products from readily available starting materials under mild conditions. nih.gov Another approach involves the coupling of α-diazoketones with amides in the presence of copper(II) triflate as a catalyst, which provides 2,4-disubstituted oxazoles in good to excellent yields. organic-chemistry.orgresearchgate.net This reaction proceeds through the formation of a copper carbenoid intermediate. organic-chemistry.org

Furthermore, a novel copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O2 has been developed for the synthesis of trisubstituted oxazoles. researchgate.net This transformation involves dioxygen activation and oxidative C-H bond functionalization. researchgate.net

| Starting Materials | Catalyst/Reagents | Product | Reference |

| Various readily available starting materials | Copper catalyst | Polysubstituted Oxazole | nih.gov |

| α-Diazoketone and Amide | Copper(II) triflate | 2,4-Disubstituted Oxazole | organic-chemistry.orgresearchgate.net |

| Amine, Alkyne, O2 | Copper catalyst | Trisubstituted Oxazole | researchgate.net |

Palladium catalysis has become an indispensable tool for the formation of C-C bonds, and these methods have been successfully applied to the functionalization of pre-formed oxazole rings. Direct arylation and alkenylation of oxazoles with aryl or alkenyl halides provides a powerful method for the synthesis of substituted oxazole derivatives. organic-chemistry.orgnih.gov These reactions are often regio- and stereospecific and tolerate a wide range of functional groups. organic-chemistry.org

Complementary methods for the direct arylation of oxazoles with high regioselectivity at both the C-2 and C-5 positions have been developed using palladium catalysis with task-specific phosphine (B1218219) ligands. nih.govorganic-chemistry.orgresearchgate.net The regioselectivity can be controlled by the choice of solvent and ligand, with C-5 arylation being favored in polar solvents and C-2 arylation in nonpolar solvents. organic-chemistry.org This allows for the selective introduction of aryl groups at specific positions on the oxazole ring, a crucial aspect for the synthesis of complex molecules. For the synthesis of a 2-dimethoxymethyl-oxazole with further substitution, a pre-formed oxazole bearing the dimethoxymethyl group could be subjected to these palladium-catalyzed coupling reactions.

| Substrate | Reagent | Catalyst System | Product | Reference |

| Oxazole | Aryl/Alkenyl Halide | Pd(PPh3)4 | Arylated/Alkenylated Oxazole | organic-chemistry.org |

| Oxazole | Aryl Bromide/Chloride/Triflate | Pd catalyst with specific phosphine ligand | C-2 or C-5 Arylated Oxazole | nih.govorganic-chemistry.orgresearchgate.net |

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes toward nucleophilic attack, enabling a variety of annulation reactions. nih.gov Gold-catalyzed annulations of 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate (B1210297) substrates with α-diazo esters have been shown to yield substituted naphthoates. researchgate.net While this specific reaction does not directly produce an oxazole, it demonstrates the reactivity of dimethoxymethyl-containing substrates in gold-catalyzed transformations. researchgate.net

More relevant to oxazole synthesis is the gold-catalyzed reaction of alkynyl thioethers with nucleophilic nitrenoids, which provides non-oxidative, regioselective, and convergent access to densely functionalized oxazoles. d-nb.infowhiterose.ac.uk Another gold-catalyzed synthesis of fully-substituted oxazoles proceeds from alkynyl triazenes and dioxazoles under mild conditions. nih.gov These methods highlight the potential of gold catalysis for the construction of the oxazole ring, and the incorporation of a dimethoxymethyl group into the alkyne or other starting material could provide a route to 2-dimethoxymethyl-oxazole and its analogues.

| Starting Materials | Catalyst | Product | Reference |

| 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate and α-diazo ester | Gold catalyst | Substituted Naphthoate | researchgate.net |

| Alkynyl Thioether and Nucleophilic Nitrenoid | Cationic AuI catalyst | Densely Functionalized Oxazole | d-nb.infowhiterose.ac.uk |

| Alkynyl Triazene and Dioxazole | Gold catalyst | Fully-Substituted Oxazole | nih.gov |

Hypervalent Iodine-Mediated Oxidative Cyclization Reactions

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective oxidation capabilities that avoid the use of heavy metals. nsf.goveurekaselect.com Their application in the synthesis of oxazoles typically involves the oxidative cyclization of suitable precursors, such as N-propargyl amides or N-allylamides. nsf.goveurekaselect.com These reactions proceed through the activation of the alkyne or alkene functionality by the iodine(III) species, which facilitates the intramolecular attack of the amide oxygen, leading to the formation of the oxazole ring. eurekaselect.combeilstein-journals.org

The versatility of this method allows for the synthesis of a variety of substituted oxazoles by modifying the starting materials. For instance, (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene (PhIO) are commonly employed reagents, often in the presence of a catalyst or additive to promote the reaction. nsf.gov The reaction mechanism can involve the formation of a vinyl-iodonium species, which is then susceptible to nucleophilic attack by the amide oxygen. Subsequent elimination steps lead to the aromatic oxazole core. Research has demonstrated that these reactions can provide moderate to good yields of the desired oxazole products. nsf.gov

Table 1: Examples of Hypervalent Iodine-Mediated Oxazole Synthesis

| Precursor Type | Hypervalent Iodine Reagent | Additive/Catalyst | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| N-Allylamides | (Diacetoxyiodo)benzene | BF₃·Et₂O | Substituted Oxazolines | Moderate to Good | nsf.gov |

| Imidates | (Diacetoxyiodo)benzene / I₂ | - | Substituted Oxazolines | Good | nsf.gov |

| N-Propargyl Amides | Iodine(III) Species | - | Substituted Oxazoles | - | eurekaselect.com |

Organocatalytic and Metal-Free Synthetic Protocols

The development of organocatalytic and metal-free synthetic routes to oxazoles aligns with the increasing demand for more sustainable and economical chemical processes. rsc.orgorganic-chemistry.org These methods circumvent the issues associated with residual metal contamination in the final products, which is a significant concern in medicinal chemistry. organic-chemistry.org

One notable approach involves an organocatalytic cascade reaction that facilitates the formation of C–N and C–O bonds through a dual sp3 C–H activation, leading to oxazole derivatives under mild, aerobic conditions. rsc.org Another prominent metal-free method is the iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This protocol uses molecular iodine as a catalyst, which is an inexpensive and environmentally benign alternative to metal catalysts. The reaction typically involves the condensation of an α-aminoketone with an aldehyde, followed by an iodine-catalyzed oxidative cyclization to afford the 2,5-disubstituted oxazole. organic-chemistry.org The reaction demonstrates broad substrate scope and functional group tolerance. organic-chemistry.org

Furthermore, organoboron Lewis acids have been utilized to catalyze the synthesis of highly substituted oxazoles from α-diazocarbonyl compounds and nitriles. researchgate.netdntb.gov.ua This metal-free approach offers a versatile pathway to a variety of oxazole scaffolds in good to high yields. dntb.gov.ua

Table 2: Overview of Organocatalytic and Metal-Free Oxazole Syntheses

| Method | Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cascade C-N/C-O Formation | Organocatalyst | Not specified | Metal-free, aerobic, mild conditions | rsc.org |

| Tandem Oxidative Cyclization | Iodine | Aromatic Aldehydes, 2-Amino-1-phenylethanone | Metal-free, good functional group compatibility | organic-chemistry.org |

Green Chemistry Principles in 2-Dimethoxymethyl-oxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. This involves the use of alternative energy sources and environmentally benign solvent systems.

Microwave-Assisted Synthetic Methods

Microwave irradiation has been established as a valuable tool in organic synthesis for its ability to significantly reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. nih.govijpsjournal.com In oxazole synthesis, microwave-assisted protocols have been successfully applied to various classical reactions. ijpsonline.com

A notable example is the microwave-assisted van Leusen reaction, which involves the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govijpsonline.comresearchgate.net Under microwave irradiation, this reaction can produce 5-substituted oxazoles efficiently. nih.govresearchgate.net The conditions can be controlled, for instance by the amount of base used, to selectively yield either oxazoles or the intermediate oxazolines. nih.govresearchgate.net The use of microwave heating at specific temperatures and power can lead to high yields in a matter of minutes, demonstrating a significant improvement over traditional heating methods that may require several hours. nih.gov

Table 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Reactants | Base | Solvent | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Aldehydes, TosMIC | K₃PO₄ (2 equiv.) | Isopropanol | 350 W, 65 °C, 8 min | Up to 96% | nih.gov |

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. frontiersin.orgmdpi.comresearchgate.net They can serve as alternative reaction media, and in some cases as catalysts, for the synthesis of heterocyclic compounds. ijpsonline.commdpi.com

While specific applications of ILs and DESs for the synthesis of 2-dimethoxymethyl-oxazole are not extensively detailed in the provided search results, their general utility in promoting organic reactions is well-documented. frontiersin.orgtue.nl For instance, DESs have been used in conjunction with ultrasound irradiation for the synthesis of oxazole derivatives. ijpsonline.com The unique properties of these solvents can enhance reaction rates and selectivity. A deep eutectic solvent is typically a mixture of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like a urea, acid, or polyol), which forms a liquid with a melting point significantly lower than its individual components. researchgate.net

Ultrasound-Assisted Chemical Transformations

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.govsciforum.net The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, leading to accelerated reaction rates. sciforum.net

Ultrasound has been successfully employed in the synthesis of various azole derivatives, including oxazoles. ijpsonline.comresearchgate.net The combination of ultrasound with other green techniques, such as the use of deep eutectic solvents, has been shown to be particularly effective. ijpsonline.com For example, the synthesis of oxazole derivatives from 4-substituted phenacylbromides and amides can be carried out under ultrasonic irradiation in a DES medium. ijpsonline.com This approach often leads to shorter reaction times and good yields. sciforum.net Ultrasound-assisted synthesis is also noted for its operational simplicity and energy efficiency. nih.govsemanticscholar.org

Table 4: Green Synthetic Approaches to Azole Derivatives

| Technique | Solvents/Catalysts | Key Advantages | Compound Type | Reference |

|---|---|---|---|---|

| Ultrasound & DES | Deep Eutectic Solvents | Shorter reaction times (3-5 min stirring), efficient | Oxazole derivatives | ijpsonline.com |

| Ultrasound | Low-solvent/DMF | Acid/base-free, good to excellent yields | 1,3,4-Oxadiazole-2-thiols | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Dimethoxymethyl Oxazole

Chemical Transformations of the Oxazole (B20620) Ring System in 2-Dimethoxymethyl-oxazole

The reactivity of the oxazole ring in 2-dimethoxymethyl-oxazole is a product of its inherent electronic properties as a π-excessive, yet electron-deficient azole, further modulated by the electronic effects of the 2-dimethoxymethyl substituent. The oxazole nucleus features a pyridine-type nitrogen at position 3, which lowers the electron density of the ring, and a furan-type oxygen at position 1, which acts as a π-donor. This configuration renders the C2 position the most electron-deficient and acidic, while the C5 and C4 positions are comparatively more electron-rich. pharmaguideline.com

Electrophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic substitution on the unsubstituted oxazole ring is generally challenging due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com When such reactions do occur, they preferentially take place at the most electron-rich positions. The general order of reactivity for electrophilic substitution on the oxazole core is C4 > C5 > C2. pharmaguideline.com The presence of an electron-releasing substituent is typically required to facilitate these transformations. pharmaguideline.com

In the case of 2-dimethoxymethyl-oxazole, the acetal (B89532) group at the C2 position is primarily inductively electron-withdrawing, which would further deactivate the ring system to electrophilic attack. Consequently, forcing conditions would be necessary for reactions like nitration, sulfonation, or halogenation, and such reactions are not commonly reported for oxazoles due to the ring's sensitivity to strong acids. pharmaguideline.com Vilsmeier-Haack formylation, another example of electrophilic substitution, would likely proceed at the C4 or C5 position if the reaction were to occur.

| Reaction Type | Typical Reagents | Expected Reactivity for Oxazoles | Influence of 2-Dimethoxymethyl Group |

| Halogenation | Br₂, Cl₂ | Difficult, requires activating groups. | Deactivating effect, substitution unlikely without forcing conditions. |

| Nitration | HNO₃/H₂SO₄ | Generally does not occur due to ring decomposition in strong acid. pharmaguideline.com | Deactivating effect, ring cleavage is probable. |

| Sulfonation | SO₃/H₂SO₄ | Does not typically occur. pharmaguideline.com | Deactivating effect, ring cleavage is probable. |

| Friedel-Crafts | RCOCl/AlCl₃ | Not a common reaction for oxazoles. | Deactivating effect, unlikely to proceed. |

Nucleophilic Substitution and Ring Cleavage Pathways of Oxazoles

The oxazole ring is generally resistant to nucleophilic aromatic substitution. However, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This susceptibility is enhanced by the presence of electron-withdrawing groups on the ring. pharmaguideline.com For 2-dimethoxymethyl-oxazole, the C2 position is already substituted. Therefore, direct nucleophilic substitution at this position would require the dimethoxymethyl group or one of its constituents to act as a leaving group, which is unlikely under standard nucleophilic substitution conditions.

More commonly, nucleophilic attack on the oxazole ring, particularly at the C2 position, leads to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring opening followed by recyclization to form an imidazole (B134444) ring. pharmaguideline.com The instability of the oxazole ring to certain nucleophiles is a key feature of its chemistry.

| Nucleophile | Reaction Pathway | Product Type |

| Ammonia/Formamide | Attack at C2, ring opening, recyclization | Imidazoles pharmaguideline.com |

| Strong Bases (e.g., alkyllithiums) | Deprotonation (see 3.1.3) or attack leading to ring cleavage | Isocyanides (from 2-lithio-oxazoles) pharmaguideline.com |

| Hydroxide (B78521) | Ring opening under harsh conditions | α-acylamino carbonyl compounds |

Metallation Chemistry at the C2 Position and Subsequent Functionalization

The hydrogen atom at the C2 position of an unsubstituted oxazole is the most acidic proton on the ring (pKa ≈ 20), making deprotonation with a strong base feasible. semanticscholar.org However, the resulting 2-lithio-oxazoles are often unstable and can undergo ring cleavage to form open-chain isocyanides. pharmaguideline.com

In 2-dimethoxymethyl-oxazole, the C2 position is blocked. Therefore, metallation must occur at other positions, with the C5 position being the next most likely site for deprotonation, albeit requiring stronger bases or specific directing group strategies. Direct C-H activation and arylation reactions, often catalyzed by palladium, have been developed for oxazoles. While C2 is a common site for such reactions in unsubstituted oxazoles, regioselective C5-arylation can be achieved by carefully choosing the catalyst and reaction conditions. beilstein-journals.orgresearchgate.net For 2-dimethoxymethyl-oxazole, C-H functionalization would be expected to occur selectively at the C5 position.

| Reagent/Catalyst System | Position of Metallation/Functionalization | Product Type | Reference |

| Strong Base (e.g., n-BuLi) | C5 (as C2 is blocked) | 5-Lithio-2-dimethoxymethyl-oxazole | Inferred from general principles |

| Pd(OAc)₂/KOAc | C5-Arylation | 5-Aryl-2-dimethoxymethyl-oxazole | researchgate.net |

| Pd(acac)₂/Cs₂CO₃ | C2-Arylation (on unsubstituted oxazole) | 2-Aryl-oxazole | researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring can function as an azadiene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org It typically reacts as the diene component with a dienophile. These reactions are facilitated by electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.comclockss.org The initial cycloaddition adduct is often unstable and undergoes a retro-Diels-Alder reaction or further transformation, commonly involving the loss of a small molecule (like water or a nitrile) to yield a pyridine (B92270) derivative. semanticscholar.orgclockss.org

The 2-dimethoxymethyl group on the oxazole ring is weakly deactivating, which would likely decrease the rate of the Diels-Alder reaction compared to an unsubstituted oxazole. The reaction would proceed with electron-deficient dienophiles such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, likely requiring thermal conditions. clockss.org Oxazoles can also react with heterodienophiles like diethyl azodicarboxylate (DEAD). clockss.orgacgpubs.org

| Dienophile | Intermediate | Final Product |

| Alkynes (e.g., DMAD) | Bicyclic adduct | Furan derivatives |

| Alkenes (e.g., Maleimide) | Bicyclic adduct | Pyridine derivatives (after elimination) semanticscholar.org |

| Heterodienophiles (e.g., DEAD) | Bicyclic adduct | Various heterocyclic systems clockss.org |

Oxidation and Reduction Pathways of the Oxazole Heterocycle

The oxazole ring is susceptible to both oxidation and reduction, often resulting in ring-opened products. semanticscholar.org Oxidation of oxazoles can lead to cleavage of the C4-C5 bond. semanticscholar.org Photochemical oxidation, for example, can transform substituted oxazoles into different isomeric products or more complex structures. semanticscholar.org

Reduction of the oxazole ring is also possible. Catalytic hydrogenation or reduction with reagents like sodium in liquid ammonia can lead to ring cleavage. However, milder reducing agents may yield oxazolines or other partially saturated ring systems. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide has been shown to cause ring opening. semanticscholar.org Substituted oxazoles can also be converted to their corresponding N-oxides. pharmaguideline.com

Reactivity of the Dimethoxymethyl (Acetal) Group

The dimethoxymethyl group is an acetal functional group. Acetals are characteristically stable under neutral and basic conditions but are sensitive to aqueous acid. The primary reactivity of this group in 2-dimethoxymethyl-oxazole is its hydrolysis back to the corresponding aldehyde, 2-formyloxazole.

This hydrolysis is a crucial reaction as it unmasks the aldehyde functionality, which can then participate in a wide range of subsequent chemical transformations. This makes 2-dimethoxymethyl-oxazole a stable, protected form of the potentially more reactive 2-formyloxazole. The aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or various condensation and addition reactions (e.g., Wittig, Grignard).

The stability of the acetal to bases and many organometallic reagents allows for chemical modifications to be performed on the oxazole ring (e.g., C5-metallation and functionalization) while the C2-aldehyde functionality remains protected.

| Reagent/Condition | Product | Reaction Type |

| H₃O⁺ (aq. acid) | 2-Formyloxazole | Acetal Hydrolysis |

| Strong Bases (e.g., NaOH, n-BuLi) | No reaction | Stable |

| Oxidizing Agents (mild, neutral/basic) | No reaction | Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | No reaction | Stable |

Hydrolysis and Related Transformations of the Acetal Functionality

The dimethoxymethyl group serves as a protected form of a formyl group. Consequently, its hydrolysis to reveal the aldehyde is a key transformation. This reaction is typically carried out under acidic conditions, where the acetal is susceptible to cleavage. The stability of the oxazole ring under these conditions is a crucial consideration, as harsh acidic environments can lead to ring cleavage. pharmaguideline.com

Beyond simple hydrolysis, the acetal functionality can undergo various other transformations. For instance, transacetalization reactions with other alcohols can be achieved under catalytic acidic conditions, providing a route to different dialkoxymethyl-oxazoles.

Functional Group Interconversions of the 2-Formyl Equivalent

Once unmasked, the 2-formyl-oxazole is a versatile intermediate for a wide array of functional group interconversions. ub.edusolubilityofthings.comvanderbilt.edu These transformations are central to the elaboration of the oxazole core into more complex molecular architectures.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Oxidation | Mild oxidizing agents (e.g., PCC) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Primary Alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)3) | Amine |

| Grignard/Organolithium Addition | Grignard or organolithium reagents | Secondary Alcohol |

These interconversions allow for the introduction of a wide variety of substituents at the 2-position of the oxazole ring, significantly expanding the synthetic utility of 2-dimethoxymethyl-oxazole as a building block.

Orthogonal Reactivity and Selective Transformations of the Acetal Group

A key advantage of the dimethoxymethyl group is its stability under conditions where other functional groups might react. This orthogonal reactivity allows for selective transformations at other positions of the oxazole ring or on other parts of a larger molecule without affecting the protected aldehyde. For example, the oxazole ring can participate in cycloaddition reactions, acting as a diene, particularly when activated with electron-donating substituents. pharmaguideline.combeilstein-journals.org The acetal at the 2-position generally remains intact during such transformations.

Furthermore, metallation of the oxazole ring, typically at the C5 position, can be achieved using strong bases like organolithium reagents. The resulting lithiated species can then be trapped with various electrophiles to introduce substituents at that position, all while the 2-dimethoxymethyl group remains unaffected. pharmaguideline.com This selective functionalization is a powerful tool in the synthesis of polysubstituted oxazoles.

Mechanistic Elucidation of Reactions Involving 2-Dimethoxymethyl-oxazole

Understanding the mechanisms of the reactions involved in the synthesis and transformation of 2-dimethoxymethyl-oxazole is crucial for optimizing reaction conditions and predicting outcomes.

Proposed Reaction Mechanisms for Oxazole Ring Formation from Precursors

The synthesis of the oxazole ring itself can be achieved through various methods, with the Robinson-Gabriel synthesis and its modifications being prominent. pharmaguideline.com One common approach involves the cyclodehydration of α-acylamino ketones. Another important route is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.gov In the context of 2-dimethoxymethyl-oxazole, a precursor aldehyde would be dimethoxyacetaldehyde.

The proposed mechanism for the van Leusen synthesis involves the base-mediated addition of deprotonated TosMIC to the aldehyde. nih.gov The resulting intermediate then undergoes cyclization to form an oxazoline (B21484), which subsequently eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Other synthetic strategies include the reaction of α-diazoketones with nitriles, often catalyzed by rhodium carbenoids. researchgate.netnih.gov The mechanism is thought to involve the formation of a rhodium carbene, which then undergoes a [3+2] cycloaddition with the nitrile.

Role of Key Intermediates in 2-Dimethoxymethyl-oxazole Synthesis

In many synthetic routes to 2-substituted oxazoles, specific intermediates play a pivotal role. For instance, in syntheses starting from vinyl azides, thermolysis generates a highly reactive azirine intermediate. beilstein-journals.org This three-membered ring can then react with an appropriate acyl halide to form the oxazole ring. beilstein-journals.org

In the context of the van Leusen reaction, the oxazoline intermediate is crucial for the formation of the final oxazole product. nih.gov The stereochemistry of this intermediate can influence the stereochemical outcome of the reaction if chiral centers are present.

Regioselectivity and Stereoselectivity in Functionalization and Derivatization

The functionalization and derivatization of 2-dimethoxymethyl-oxazole and its derivatives can exhibit both regioselectivity and stereoselectivity. As mentioned earlier, electrophilic substitution on the oxazole ring is generally difficult but, when it occurs, it preferentially happens at the C4 position. pharmaguideline.com However, metallation followed by electrophilic quench is a more reliable method for regioselective functionalization, primarily at the C5 position. pharmaguideline.com

Stereoselectivity becomes important when chiral centers are introduced, for example, during the addition of nucleophiles to the 2-formyl-oxazole. The facial selectivity of such additions can sometimes be influenced by the existing stereocenters in the molecule or by the use of chiral reagents.

Advanced Applications of 2 Dimethoxymethyl Oxazole in Complex Organic Synthesis

2-Dimethoxymethyl-oxazole as a Versatile Synthetic Intermediate

2-Dimethoxymethyl-oxazole serves as a stable and masked precursor to the highly reactive 2-formyloxazole. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, which can be readily unmasked under acidic conditions. organicchemistrytutor.comresearchgate.netchemistrysteps.com This latent reactivity is a key feature that allows for its strategic incorporation into complex synthetic sequences.

The primary utility of 2-Dimethoxymethyl-oxazole lies in its ability to generate 2-formyloxazole, a versatile building block for the synthesis of a wide range of 2-substituted oxazoles. nih.gov Upon hydrolysis of the acetal (B89532), the resulting aldehyde can undergo a plethora of classical and contemporary chemical transformations.

The aldehyde functionality of in situ generated 2-formyloxazole can be subjected to various nucleophilic addition reactions, opening avenues to a diverse array of 2-substituted oxazoles. For instance, reaction with Grignard reagents or organolithium compounds provides access to secondary alcohols, which can be further oxidized to ketones. Similarly, Wittig-type reactions and Horner-Wadsworth-Emmons olefination of 2-formyloxazole furnish 2-alkenyl-oxazoles, which are valuable precursors for further functionalization. Reductive amination of the aldehyde with primary or secondary amines yields the corresponding 2-(aminomethyl)oxazoles, a class of compounds with potential biological activity.

The table below summarizes some of the transformations of 2-formyloxazole, derived from 2-Dimethoxymethyl-oxazole, leading to diverse 2-substituted oxazoles.

| Reagent/Reaction Type | Product Class |

| Grignard/Organolithium Reagents | 2-(α-hydroxyalkyl)oxazoles |

| Wittig Reagents | 2-(alkenyl)oxazoles |

| Primary/Secondary Amines (Reductive Amination) | 2-(aminomethyl)oxazoles |

| Reducing Agents (e.g., NaBH4) | 2-(hydroxymethyl)oxazoles |

| Oxidizing Agents (e.g., PCC) | Oxazole-2-carboxylic acids |

These examples underscore the role of 2-Dimethoxymethyl-oxazole as a strategic linchpin for introducing a wide range of functional groups at the 2-position of the oxazole (B20620) ring.

Oxazoles can function as dienes in Diels-Alder reactions, providing a powerful method for the construction of fused heterocyclic systems, particularly substituted pyridines. nih.govresearchgate.netresearchgate.net The reactivity of the oxazole diene can be modulated by the substituents on the ring. By serving as a precursor to 2-formyloxazole, 2-Dimethoxymethyl-oxazole provides a handle for elaborating the oxazole ring with functionalities that can either participate directly in cycloaddition reactions or be used to tether dienophiles for intramolecular Diels-Alder reactions.

For instance, the aldehyde derived from 2-Dimethoxymethyl-oxazole can be converted into an electron-withdrawing group, which can influence the regioselectivity of the Diels-Alder reaction. Alternatively, the aldehyde can be transformed into a linking chain that connects to a dienophile, setting the stage for an intramolecular [4+2] cycloaddition. This strategy has been employed in the synthesis of complex alkaloids and other natural products containing fused pyridine (B92270) rings. nih.gov

The synthesis of architecturally complex molecules, including many natural products, often relies on the use of well-defined and functionalized building blocks. lifechemicals.compitt.edu Functionalized oxazoles are frequently found in marine natural products and serve as important structural motifs. lifechemicals.com 2-Dimethoxymethyl-oxazole, with its protected aldehyde, is an excellent building block for the stepwise and controlled assembly of such complex molecular scaffolds.

The protected nature of the aldehyde allows for the manipulation of other functional groups within a molecule without affecting the latent aldehyde. This is particularly crucial in multi-step syntheses where chemoselectivity is paramount. Once the core scaffold is assembled, the aldehyde can be unmasked and utilized for further elaboration, such as the introduction of side chains or the formation of macrocyclic structures. This strategic use of 2-Dimethoxymethyl-oxazole has been instrumental in the total synthesis of several complex natural products. pitt.edu

Convergent and Divergent Synthetic Strategies

The versatility of 2-Dimethoxymethyl-oxazole extends to its application in both convergent and divergent synthetic strategies, particularly within the context of modern synthetic methodologies like continuous flow chemistry.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to telescope multiple reaction steps. beilstein-journals.orgdurham.ac.uk The integration of 2-Dimethoxymethyl-oxazole into multistep continuous flow processes is a promising strategy for the efficient synthesis of complex molecules.

A key transformation in the use of 2-Dimethoxymethyl-oxazole is the hydrolysis of the acetal to the corresponding aldehyde. This deprotection can be efficiently carried out in a continuous flow reactor, often using a solid-supported acid catalyst. organicchemistrytutor.comresearchgate.net The resulting stream of 2-formyloxazole can then be directly introduced into a subsequent reactor for further transformation, such as a nucleophilic addition or a condensation reaction. This in-line generation and consumption of the reactive aldehyde avoids the need for isolation and purification of a potentially unstable intermediate.

The table below outlines a hypothetical multistep continuous flow process starting from 2-Dimethoxymethyl-oxazole.

| Reactor Module | Reaction | Reagents/Conditions |

| 1 | Acetal Hydrolysis | Solid-supported acid catalyst, aqueous solvent |

| 2 | Wittig Reaction | Phosphonium ylide, base |

| 3 | In-line Purification | Scavenger resin to remove byproducts |

| 4 | Cycloaddition | Dienophile, heat |

This integrated approach allows for the rapid and efficient synthesis of complex heterocyclic systems in a fully automated fashion. durham.ac.uk

The strategic unmasking of the aldehyde functionality from 2-Dimethoxymethyl-oxazole provides a powerful tool for accessing challenging molecular architectures through both convergent and divergent synthetic pathways.

In a convergent synthesis , the aldehyde derived from 2-Dimethoxymethyl-oxazole can serve as a key coupling partner. Complex fragments of a target molecule can be synthesized separately and then joined together through a reaction involving the oxazole-2-carbaldehyde. This approach is highly efficient for the synthesis of large and complex molecules.

In a divergent synthesis , a common intermediate containing the 2-Dimethoxymethyl-oxazole moiety can be prepared on a larger scale. The subsequent deprotection and reaction of the aldehyde with a variety of different reagents can then lead to a library of structurally diverse analogs. This strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

By providing a stable yet readily accessible source of the versatile 2-formyloxazole, 2-Dimethoxymethyl-oxazole empowers chemists to design and execute elegant and efficient syntheses of a wide range of complex and challenging molecular architectures.

Derivatization and Functionalization of the 2-Dimethoxymethyl-oxazole Core

The 2-dimethoxymethyl-oxazole scaffold serves as a versatile platform in organic synthesis, primarily due to the synthetic utility of both the dimethoxymethyl group and the oxazole ring itself. The strategic manipulation of these two components allows for the introduction of diverse functionalities, leading to the construction of complex molecular architectures.

Transformations at the Dimethoxymethyl Position

The dimethoxymethyl group at the C2 position of the oxazole is a stable acetal, which primarily functions as a protected form of an aldehyde. This latent functionality is crucial in multi-step syntheses where the presence of a free aldehyde group would be incompatible with the reaction conditions of preceding steps. The unmasking of the aldehyde is a key transformation, typically achieved through acidic hydrolysis.

This deprotection reaction converts 2-dimethoxymethyl-oxazole into the highly valuable synthetic intermediate, 2-formyloxazole. The reaction proceeds by treating the acetal with an aqueous acid, which protonates one of the methoxy (B1213986) groups, leading to its elimination as methanol (B129727) and the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol yields the target aldehyde.

The conditions for this hydrolysis are generally mild to avoid degradation of the oxazole ring, which can be sensitive to strong acids. Common reagents and conditions are summarized in the table below.

| Reagent(s) | Solvent(s) | Temperature | Typical Yield (%) |

| Formic acid | Water | Room Temperature | >90 |

| Acetic acid / Water | Tetrahydrofuran | Reflux | ~85 |

| p-Toluenesulfonic acid | Acetone / Water | Room Temperature | High |

| Hydrochloric acid (dilute) | Tetrahydrofuran | 0 °C to RT | Variable |

This table presents typical conditions for the hydrolysis of acetals and may be applied to 2-dimethoxymethyl-oxazole. Specific yields can be substrate-dependent.

The resulting 2-formyloxazole is a key building block for a variety of subsequent transformations, including olefination, reduction to the corresponding alcohol (2-hydroxymethyloxazole), oxidation to the carboxylic acid (oxazole-2-carboxylic acid), and participation in various carbon-carbon bond-forming reactions.

Functionalization of the Oxazole Ring at C4 and C5 Positions

The oxazole ring, while aromatic, exhibits distinct reactivity patterns at its carbon centers. The electron-withdrawing nature of the nitrogen atom and the electron-donating character of the oxygen atom influence the electron density at each position. Generally, the order of reactivity for electrophilic substitution in oxazoles is C4 > C5 > C2, although this can be influenced by the substituents present on the ring. pharmaguideline.com For nucleophilic attack, deprotonation at the C2 position is most facile, but this is blocked in the case of 2-dimethoxymethyl-oxazole. pharmaguideline.com Consequently, functionalization at the C4 and C5 positions is primarily achieved through electrophilic substitution and metalation strategies.

Electrophilic Substitution:

One of the most notable electrophilic substitution reactions for electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group. mychemblog.comorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). mychemblog.comijpcbs.comresearchgate.net For a substrate like 2-dimethoxymethyl-oxazole, this reaction would be expected to yield 2-dimethoxymethyl-oxazole-5-carbaldehyde, although the reactivity would be modest.

Metalation:

A more versatile and widely used strategy for the functionalization of the C4 and C5 positions is directed ortho-metalation, specifically lithiation. The deprotonation of the oxazole ring using strong organolithium bases, followed by quenching with an electrophile, allows for the regioselective introduction of a wide range of substituents.

For 2-substituted oxazoles, lithiation predominantly occurs at the C5 position. The reaction of 2-dimethoxymethyl-oxazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is expected to generate the 5-lithio-2-dimethoxymethyl-oxazole intermediate. This nucleophilic species can then react with various electrophiles to introduce functionality exclusively at the C5 position.

The table below summarizes potential functionalization reactions at the C5 position via lithiation.

| Lithiation Reagent | Electrophile | Functional Group Introduced | Product |

| n-BuLi | I₂ | Iodo | 5-Iodo-2-dimethoxymethyl-oxazole |

| n-BuLi | CO₂ then H⁺ | Carboxylic Acid | 2-Dimethoxymethyl-oxazole-5-carboxylic acid |

| n-BuLi | R-CHO | Hydroxyalkyl | 5-(1-Hydroxyalkyl)-2-dimethoxymethyl-oxazole |

| n-BuLi | Me₃SiCl | Trimethylsilyl | 5-Trimethylsilyl-2-dimethoxymethyl-oxazole |

| LDA | Br₂ | Bromo | 5-Bromo-2-dimethoxymethyl-oxazole |

This table illustrates the synthetic potential based on established reactivity patterns of 2-substituted oxazoles.

Functionalization at the C4 position is less common via direct deprotonation. However, strategies such as halogen-metal exchange from a 4-halo-oxazole derivative can provide access to 4-functionalized products. The regioselectivity of these reactions makes 2-dimethoxymethyl-oxazole a valuable precursor for the synthesis of specifically substituted oxazole derivatives, which are important components of many natural products and pharmaceuticals.

Computational and Theoretical Investigations of 2 Dimethoxymethyl Oxazole Systems

Quantum Chemical Calculations on Oxazole (B20620) Derivatives with Acetal (B89532) Functionality

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For oxazole derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to provide a detailed picture of the molecular structure and electron distribution.

Density Functional Theory (DFT) Studies on Reactivity and Structure

Density Functional Theory (DFT) has become a primary tool for studying oxazole derivatives due to its favorable balance of computational cost and accuracy. scispace.com Methods such as B3LYP, often paired with basis sets like 6-31G or 6-311++G(d,p), are used to perform geometry optimizations and calculate a range of molecular properties. irjweb.comnih.gov

Theoretical studies on substituted oxazoles reveal that the geometry of the five-membered ring is nearly planar. researchgate.net The introduction of a dimethoxymethyl group at the C2 position is expected to influence the electronic landscape of the oxazole ring. DFT calculations can quantify this influence through several key descriptors:

Optimized Geometry: Calculations provide precise bond lengths and angles. For a model oxazole derivative, typical bond angles within the ring are around 107-114°. irjweb.com

Electronic Properties: Mulliken charge analysis can pinpoint the distribution of electron density. The nitrogen atom in the oxazole ring is typically the main basic center, exhibiting a negative charge, while the carbon atoms, particularly C2, show positive charges, indicating their susceptibility to nucleophilic attack. researchgate.net

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For substituted oxazoles, this gap is a key factor in predicting their behavior in reactions like cycloadditions.

| Parameter | Description | Typical Calculated Value for Oxazole Core |

|---|---|---|

| Bond Length (C=N) | The length of the carbon-nitrogen double bond in the ring. | ~1.30 Å |

| Bond Angle (C-N-C) | The angle around the nitrogen atom within the ring. | ~105° |

| Mulliken Charge on N3 | The calculated partial charge on the ring nitrogen atom. | -0.5 to -0.7 e |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 to 0.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | ~6.0 to 7.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.5 D |

Note: The values presented are representative for the parent oxazole ring or simple derivatives as found in computational literature and serve as a baseline for understanding substituted systems like 2-dimethoxymethyl-oxazole. scispace.comresearchgate.net

Ab Initio and Multi-Reference Methods for Electronic Structure Analysis

Alongside DFT, ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often more computationally expensive, approach to studying electronic structure. scispace.com Studies comparing ab initio and DFT methods for oxazole derivatives have shown a good correlation for properties like bond lengths and charge densities, validating the efficiency of DFT for these systems. researchgate.net

For molecules with complex electronic structures, such as those in excited states or with significant electron correlation, more advanced multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary. arxiv.org While the ground state of 2-dimethoxymethyl-oxazole is generally well-described by single-reference methods like DFT, multi-reference calculations would be essential for investigating its photochemical behavior or reactions involving bond breaking and formation where electron correlation effects are significant. arxiv.org

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Analysis and Reaction Energy Profiles

By locating transition state (TS) structures and calculating their energies, computational chemists can determine the activation energy (energy barrier) of a reaction. This is fundamental to understanding reaction rates and pathways. For reactions involving oxazoles, such as cycloadditions or ring-opening reactions, DFT calculations can trace the entire reaction coordinate. researchgate.net

A typical reaction energy profile plots the relative free energy of the system as it progresses from reactants to products. Key points on this profile include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable, but often short-lived, species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products).

| Parameter | Symbol | Description |

|---|---|---|

| Activation Free Energy | ΔG‡ | The energy barrier that must be overcome for the reaction to proceed. Determines the reaction rate. |

| Reaction Free Energy | ΔG_rxn | The overall energy difference between products and reactants. Determines the spontaneity of the reaction. |

| Intermediate Stability | ΔG_int | The energy of a reaction intermediate relative to the reactants. |

Prediction and Elucidation of Regioselectivity and Stereoselectivity

Many reactions involving heterocyclic compounds can yield multiple products (isomers). Computational modeling is a powerful tool for predicting which isomer will be favored. rsc.orgnih.gov The regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product's atoms) are determined by the relative energy barriers of the competing reaction pathways.

For instance, in a Diels-Alder reaction where the oxazole ring acts as the diene, different orientations of the dienophile can lead to different regioisomers. clockss.org By calculating the activation energies for all possible transition states, the model can predict the major product as the one formed via the lowest energy barrier. nih.gov These predictions are often guided by analyzing frontier molecular orbital interactions or steric and electronic effects within the calculated transition state structures.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule can significantly impact its physical properties and reactivity. For a molecule like 2-dimethoxymethyl-oxazole, which possesses several rotatable single bonds in its acetal side chain, conformational analysis is essential.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map the potential energy surface. This allows for the identification of the most stable, low-energy conformers. nih.gov Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets.

Furthermore, computational analysis can characterize the nature and strength of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the substance's properties in the solid or liquid phase. mdpi.comnih.gov Analysis of the Molecular Electrostatic Potential (MEP) surface, for example, can reveal regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding sites. scirp.org

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| O1-C2-C(acetal)-O(methoxy) | Rotation around the bond connecting the oxazole ring to the acetal carbon. | Determines the orientation of the dimethoxymethyl group relative to the ring. |

| C2-C(acetal)-O(methoxy)-C(methyl) | Rotation of the methoxy (B1213986) groups on the acetal carbon. | Influences the overall steric profile and potential for intermolecular interactions. |

Theoretical studies on oxazole-containing amino acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations, highlighting the importance of such non-covalent interactions in determining molecular structure. nih.gov

Studies on the Impact of the Dimethoxymethyl Group on Overall Conformation

The conformational landscape of 2-dimethoxymethyl-oxazole is largely dictated by the rotational freedom of the dimethoxymethyl group relative to the oxazole ring. Computational studies on analogous systems, such as anisole (B1667542) (methoxybenzene), have shown that the orientation of an alkoxy group attached to an aromatic ring is governed by a delicate balance of steric and electronic effects. ibm.comresearchgate.net These studies often employ quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations to map the potential energy surface associated with the rotation around the C(2)-C(acetal) bond.

For 2-dimethoxymethyl-oxazole, the key dihedral angle is that between the plane of the oxazole ring and the C(2)-C-O plane of the dimethoxymethyl moiety. Theoretical calculations on similar substituted heterocycles suggest that the planar conformation, where the substituent lies in the same plane as the ring, can be either a minimum or a maximum on the potential energy surface, depending on the nature of the substituent and the ring. mdpi.com

In the case of the dimethoxymethyl group, steric hindrance between the methoxy groups and the nitrogen and hydrogen atoms of the oxazole ring at positions 3 and 4 respectively, would likely destabilize a fully planar conformation. Conversely, a conformation where the C-H bond of the acetal is perpendicular to the ring would also be energetically unfavorable due to the loss of potential stabilizing interactions. Therefore, it is hypothesized that the most stable conformers of 2-dimethoxymethyl-oxazole would adopt a staggered orientation.

To illustrate the potential energy landscape, a hypothetical rotational barrier profile based on DFT calculations for a related 2-alkoxy-substituted heterocycle is presented in Table 1.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Planar) |

| 30 | 1.0 | Gauche |

| 60 | 0.0 | Staggered (Minimum) |

| 90 | 1.8 | Perpendicular |

| 120 | 0.5 | Gauche |

| 180 | 2.2 | Eclipsed (Planar) |

This table presents hypothetical data based on computational studies of similar molecules and is for illustrative purposes only.

Examination of Non-Covalent Interactions within Oxazole Frameworks

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. frontiersin.org Within the framework of 2-dimethoxymethyl-oxazole, several types of non-covalent interactions can be computationally investigated. These include intramolecular hydrogen bonds, van der Waals interactions, and potential π-stacking in aggregated states.

One of the most significant potential intramolecular non-covalent interactions in 2-dimethoxymethyl-oxazole is a hydrogen bond between one of the hydrogen atoms of the methoxy groups and the nitrogen atom of the oxazole ring. Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. nih.gov The presence of such an intramolecular hydrogen bond would further stabilize specific conformations, influencing the rotational barrier of the dimethoxymethyl group.

Furthermore, the oxazole ring itself is capable of participating in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the π-system of the ring can engage in π-π stacking or cation-π interactions. acs.org In the solid state or in concentrated solutions, intermolecular interactions between 2-dimethoxymethyl-oxazole molecules are expected to be significant.

Computational studies on other N/O heterocycles have demonstrated the importance of a network of weak C-H···N and C-H···O interactions in their crystal packing. nih.gov For 2-dimethoxymethyl-oxazole, similar interactions would likely dictate the supramolecular assembly.

To quantify the strength of these potential non-covalent interactions, interaction energies can be calculated using high-level quantum mechanical methods. A summary of typical interaction energies for non-covalent interactions relevant to the oxazole framework is provided in Table 2.

| Interaction Type | Typical Energy Range (kcal/mol) | Potential Role in 2-Dimethoxymethyl-oxazole |

|---|---|---|

| Intramolecular C-H···N Hydrogen Bond | -0.5 to -2.0 | Stabilizing specific conformers |

| Intermolecular C-H···O Hydrogen Bond | -1.0 to -3.0 | Crystal packing and solvation |

| π-π Stacking (offset) | -1.5 to -3.5 | Dimerization and aggregation |

| van der Waals Interactions | -0.5 to -1.5 | Overall molecular packing |

This table presents generalized data from computational studies on various heterocyclic compounds and serves as an illustrative guide.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 2-Dimethoxymethyl-oxazole Synthesis

The synthesis of oxazole (B20620) derivatives is an area of continuous development, with a strong focus on improving efficiency, selectivity, and environmental sustainability. For a specialized compound like 2-Dimethoxymethyl-oxazole, future research will likely concentrate on moving beyond traditional methods towards more sophisticated catalytic systems. Recent advancements in the synthesis of substituted oxazoles have highlighted the potential of transition-metal catalysis. beilstein-journals.orgijpsonline.com

Key areas for future development include:

Palladium and Copper-Catalyzed C-H Arylation: Direct C-H (hetero)arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. beilstein-journals.org Research into palladium(II) or copper(II)-catalyzed dehydrogenative couplings could lead to more efficient syntheses of 2-Dimethoxymethyl-oxazole precursors or derivatives. beilstein-journals.org For instance, systems involving Pd(PPh3)4 and CuI have been used for the direct arylation of 4-substituted oxazoles. ijpsonline.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are gaining attention as a more abundant and cost-effective alternative to palladium. A novel synthetic method for trisubstituted oxazoles involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling using a Ni-catalyst with boronic acids. ijpsonline.comsemanticscholar.org Applying such a system could allow for the direct introduction of various substituents onto a pre-formed 2-Dimethoxymethyl-oxazole core.

Copper(II) Triflate in Cyclization: Copper(II) triflate [Cu(OTf)2] has proven effective in catalyzing the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.comsemanticscholar.org Future work could adapt this methodology for substrates relevant to 2-Dimethoxymethyl-oxazole, potentially offering a high-yield pathway under relatively mild conditions.

| Catalytic System | Reaction Type | Potential Application for 2-Dimethoxymethyl-oxazole | References |

|---|---|---|---|

| Palladium(0)/Copper(I) | Direct C-H Arylation | Functionalization of the oxazole ring at C4 or C5 positions. | beilstein-journals.orgijpsonline.com |

| Nickel-based Catalysts | Suzuki-Miyaura Coupling | Post-synthesis modification by adding aryl or alkyl groups. | ijpsonline.comsemanticscholar.org |

| Copper(II) Triflate [Cu(OTf)2] | Cyclization/Coupling | Efficient formation of the oxazole ring from tailored precursors. | ijpsonline.comsemanticscholar.org |

| Palladium(II)/Silver(II) | Decarboxylative Direct Arylation | Coupling with carboxylic acids to introduce diverse functional groups. | beilstein-journals.org |

Exploration of Undiscovered Reactivity Pathways for the Acetal (B89532) Group

The dimethoxymethyl group, an acetal, is typically considered a protecting group for an aldehyde. However, its reactivity within the specific electronic environment of an oxazole ring is not fully explored. Future research could focus on leveraging the interplay between the acetal and the heteroaromatic ring to uncover novel transformations.

Acetal as a Directing Group: The oxygen atoms of the acetal could act as coordinating sites for metals, directing C-H activation or functionalization at the adjacent C5 position of the oxazole ring. This could provide regioselective control that is otherwise difficult to achieve.

Controlled Hydrolysis and In Situ Functionalization: Research could focus on developing mild, selective conditions for the deprotection of the acetal to the corresponding 2-formyloxazole. This highly reactive intermediate could then be trapped in situ with various nucleophiles in one-pot procedures to generate a diverse library of 2-substituted oxazoles.

Lewis Acid-Mediated Reactions: The interaction of the acetal group with various Lewis acids could lead to unexplored reaction pathways. This might include rearrangements, or reactions where one of the methoxy (B1213986) groups is substituted, leading to novel functional groups at the C2 position without full deprotection to the aldehyde.

Participation in Cycloaddition Reactions: While oxazoles are known to participate in Diels-Alder reactions, the influence of the 2-dimethoxymethyl substituent is an area ripe for investigation. clockss.org The steric and electronic properties of the acetal group could alter the regioselectivity and stereoselectivity of these cycloadditions, providing access to complex molecular scaffolds. clockss.org

| Research Area | Hypothetical Transformation | Potential Outcome |

|---|---|---|

| Acetal as a Directing Group | Metal-catalyzed C-H activation at C5 | Regioselective synthesis of 5-substituted-2-dimethoxymethyl-oxazoles. |

| In Situ Aldehyde Formation | Mild hydrolysis followed by Wittig reaction | One-pot synthesis of 2-vinyloxazole derivatives. |

| Lewis Acid Catalysis | Reaction with silyl (B83357) nucleophiles (e.g., TMSCN) | Formation of α-methoxy-nitrile derivatives at the C2 position. |

| Diels-Alder Reactions | Reaction with electron-deficient alkenes | Access to novel, highly substituted pyridine (B92270) derivatives after aromatization. clockss.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction for Oxazole Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even suggest novel synthetic routes. princeton.edunih.gov For oxazole chemistry, this represents a significant frontier.

Future applications in the context of 2-Dimethoxymethyl-oxazole include:

Yield Prediction: ML algorithms, such as random forest models, can be trained on experimental data to predict the yield of reactions for synthesizing or functionalizing oxazoles. princeton.edu This can significantly reduce the number of experiments needed to identify optimal reaction conditions, saving time and resources. rjptonline.org

Predicting Reaction Selectivity: AI can help predict the regioselectivity and stereoselectivity of reactions. eurekalert.org For example, in the C-H functionalization of the 2-Dimethoxymethyl-oxazole ring, ML models could predict whether a reaction will favor the C4 or C5 position based on the catalyst, ligands, and substrates used. eurekalert.org

Forward-Reaction Prediction: Given a set of reactants and conditions, AI tools can predict the most likely product(s). nih.govacs.org This is valuable for identifying potential side reactions and impurities in the synthesis of 2-Dimethoxymethyl-oxazole, leading to cleaner reaction profiles and easier purification. nih.gov

De Novo Synthesis Planning: Retrosynthesis software driven by AI can propose complete synthetic pathways to a target molecule. By applying these tools to complex derivatives of 2-Dimethoxymethyl-oxazole, chemists could uncover non-intuitive and more efficient synthetic routes.

| AI/ML Application | Objective | Expected Impact on Oxazole Chemistry |

|---|---|---|

| Random Forest / Neural Networks | Predict reaction yields and performance. princeton.edu | Accelerated optimization of synthetic protocols. |

| Graph Convolutional Neural Networks | Predict major products and identify side products. nih.gov | Improved understanding of reaction mechanisms and impurity profiles. |

| Multiway Classification Models | Predict the most likely product from several plausible outcomes. acs.org | Enhanced accuracy in planning complex synthetic steps. |

| Retrosynthesis Algorithms | Propose novel and efficient synthetic routes. | Discovery of new ways to construct the acetal-containing oxazole core. |

Bio-inspired Synthetic Approaches to Acetal-Containing Oxazoles

Nature provides a rich blueprint for the synthesis of complex molecules. Many marine natural products are peptides that contain oxazole rings, which are formed biosynthetically through the cyclization and subsequent oxidation of serine or threonine residues. mdpi.com This biological machinery can inspire novel, environmentally friendly synthetic strategies.

Emerging trends in this area include:

Biomimetic Synthesis: Researchers can design synthetic strategies that mimic biosynthetic pathways. For example, a key step in the biosynthesis of oxazole-containing peptides is the heterocyclization of a β-hydroxyl residue. mdpi.com A bio-inspired approach to 2-Dimethoxymethyl-oxazole might involve designing a precursor that undergoes a similar enzyme-free, but mechanistically analogous, cyclodehydration reaction under mild conditions.

Chemoenzymatic Synthesis: The use of isolated enzymes or whole-cell systems could offer highly selective and efficient routes. Future research could explore the possibility of engineering enzymes that can accept non-natural substrates to construct the 2-Dimethoxymethyl-oxazole core or to perform selective modifications on it.

Inspiration from Natural Product Scaffolds: The structures of naturally occurring oxazole-containing peptidomimetics can serve as inspiration for new synthetic targets. researchgate.net A bio-inspired approach might involve synthesizing libraries of compounds based on the 2-Dimethoxymethyl-oxazole scaffold but incorporating features from bioactive natural products to explore new chemical space for drug discovery.